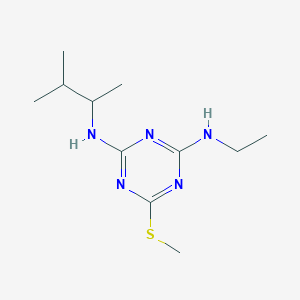

Dimethametryn

Description

Properties

IUPAC Name |

4-N-ethyl-2-N-(3-methylbutan-2-yl)-6-methylsulfanyl-1,3,5-triazine-2,4-diamine | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C11H21N5S/c1-6-12-9-14-10(13-8(4)7(2)3)16-11(15-9)17-5/h7-8H,6H2,1-5H3,(H2,12,13,14,15,16) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

IKYICRRUVNIHPP-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C11H21N5S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID3041873 | |

| Record name | Dimethametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

255.39 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

22936-75-0 | |

| Record name | Dimethametryn | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=22936-75-0 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Dimethametryn [BSI:ISO] | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0022936750 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Dimethametryn | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID3041873 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | Dimethametryn | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.041.200 | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

| Record name | DIMETHAMETRYN | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/044DE9GA31 | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Foundational & Exploratory

The Core Mechanism of Dimethametryn: An In-depth Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethametryn is a selective herbicide belonging to the methylthiotriazine class, primarily utilized for weed control in rice cultivation. Its mode of action centers on the disruption of photosynthesis, a fundamental process in plant physiology. This technical guide provides a detailed examination of the molecular mechanism of action of this compound, intended for a scientific audience engaged in herbicide research, plant biology, and agrochemical development. The following sections will elaborate on its primary target, the biochemical pathways it disrupts, and the experimental methodologies used to elucidate its function.

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity stems from its potent inhibition of Photosystem II (PSII), a key protein complex in the photosynthetic electron transport chain located in the thylakoid membranes of chloroplasts.[1] By obstructing electron flow, this compound effectively halts the production of ATP and NADPH, the energy and reducing power necessary for carbon fixation and subsequent plant growth.

The specific target of this compound within PSII is the D1 protein, a core subunit encoded by the psbA gene. This compound competitively binds to the Q(_B) binding niche on the D1 protein, thereby preventing the binding of plastoquinone, the native electron acceptor.[2] This blockage of the electron transport chain leads to a cascade of events, including the generation of reactive oxygen species (ROS), which cause rapid cellular damage and ultimately lead to plant death.

The binding of triazine herbicides to the D1 protein is predominantly hydrophobic, with hydrogen bonding also playing a significant role in the interaction.[3] Resistance to triazine herbicides, including those structurally similar to this compound, has been linked to specific point mutations in the psbA gene, which alter the amino acid sequence of the D1 protein and reduce the binding affinity of the herbicide.

Quantitative Data for Methylthiotriazine Herbicides

| Herbicide | Organism/System | Measured Endpoint | IC50 Value (µg/L) | Reference |

| Ametryn | Halophila ovalis (Seagrass) | Inhibition of Photosynthetic Efficiency (ΔF/Fm') | 3.5 | [4][5] |

| Prometryn (B1678245) | Halophila ovalis (Seagrass) | Inhibition of Photosynthetic Efficiency (ΔF/Fm') | 11 (24h), 6.7 (48h) | [4][5] |

| Terbutryn (B1682747) | Phaeodactylum tricornutum (Diatom) | Growth Inhibition | 1.38 | [6] |

| Atrazine (for comparison) | Phaeodactylum tricornutum (Diatom) | Growth Inhibition | 28.38 | [6] |

| Diuron (for comparison) | Halophila ovalis (Seagrass) | Inhibition of Photosynthetic Efficiency (ΔF/Fm') | 4.3 | [4] |

Signaling Pathway and Experimental Workflow

The following diagrams illustrate the signaling pathway of PSII inhibition by this compound and a general experimental workflow for its investigation.

Caption: Signaling pathway of Photosystem II inhibition by this compound.

Caption: General experimental workflow for investigating PSII inhibition.

Experimental Protocols

The following are detailed methodologies for key experiments used to characterize the mechanism of action of PSII-inhibiting herbicides like this compound.

Isolation of Thylakoid Membranes

This protocol is adapted for the isolation of physiologically active thylakoids from spinach or pea leaves.

Materials:

-

Fresh spinach or pea leaves

-

Grinding buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 2 mM EDTA, 1 mM MgCl₂, 5 mM ascorbic acid, 0.1% BSA)

-

Wash buffer (50 mM HEPES-KOH pH 7.5, 330 mM sorbitol, 5 mM MgCl₂)

-

Resuspension buffer (50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM MgCl₂)

-

Blender, cheesecloth, miracloth, refrigerated centrifuge.

Procedure:

-

Homogenize deveined leaves in ice-cold grinding buffer.

-

Filter the homogenate through layers of cheesecloth and miracloth.

-

Centrifuge the filtrate at 5,000 x g for 10 minutes at 4°C.

-

Gently resuspend the pellet in wash buffer and centrifuge again at 5,000 x g for 10 minutes at 4°C.

-

Resuspend the final pellet in a minimal volume of resuspension buffer.

-

Determine the chlorophyll concentration spectrophotometrically.

-

Store the isolated thylakoids on ice in the dark for immediate use.

Measurement of Photosynthetic Electron Transport Rate (DCPIP Photoreduction Assay)

This assay measures the rate of electron flow from PSII to an artificial electron acceptor, 2,6-dichlorophenolindophenol (DCPIP), which changes from blue to colorless upon reduction.

Materials:

-

Isolated thylakoid membranes

-

Assay buffer (50 mM HEPES-KOH pH 7.5, 100 mM sorbitol, 10 mM MgCl₂, 10 mM NaCl)

-

DCPIP solution (1 mM)

-

This compound stock solution (in a suitable solvent like DMSO or ethanol)

-

Spectrophotometer

Procedure:

-

Prepare a reaction mixture containing assay buffer and DCPIP (final concentration ~50-100 µM).

-

Add a known concentration of thylakoid membranes (e.g., 10-20 µg chlorophyll/mL).

-

Add various concentrations of this compound to different reaction tubes. Include a control with no herbicide.

-

Equilibrate the samples in the dark for a few minutes.

-

Measure the initial absorbance at 600 nm.

-

Illuminate the samples with a strong light source.

-

Measure the decrease in absorbance at 600 nm over time (e.g., every 30 seconds for 2-3 minutes).

-

Calculate the rate of DCPIP reduction using its molar extinction coefficient.

-

Plot the inhibition of the electron transport rate against the this compound concentration to determine the IC50 value.

Chlorophyll a Fluorescence Assay

This non-invasive technique measures the fluorescence emitted by chlorophyll a in PSII, which is sensitive to the state of the photosynthetic electron transport chain. Inhibition of electron flow by herbicides like this compound leads to an increase in chlorophyll fluorescence yield.

Materials:

-

Intact leaves, algal cultures, or isolated thylakoids

-

Pulse-Amplitude-Modulation (PAM) fluorometer

-

This compound solutions of varying concentrations

Procedure:

-

Dark-adapt the samples for at least 20-30 minutes.

-

Measure the minimal fluorescence (F₀) with a weak measuring light.

-

Apply a saturating pulse of light to measure the maximal fluorescence (Fm) in the dark-adapted state.

-

Treat the samples with different concentrations of this compound and incubate for a specific period.

-

After treatment, repeat the measurements of F₀ and Fm.

-

Calculate the maximum quantum yield of PSII (Fv/Fm = (Fm - F₀) / Fm).

-

A decrease in Fv/Fm indicates inhibition of PSII. Plot the percentage of inhibition against the this compound concentration to determine the IC50.

Conclusion

This compound acts as a potent herbicide by specifically targeting the D1 protein of Photosystem II and inhibiting the photosynthetic electron transport chain. This disruption of a vital energy-producing pathway leads to the death of susceptible plants. The quantitative data from related methylthiotriazine herbicides underscore the high efficacy of this class of compounds. The experimental protocols detailed in this guide provide a framework for the continued investigation of this compound and the development of new herbicidal molecules with similar modes of action. Further research, including molecular docking studies and the generation of specific quantitative data for this compound, will enhance our understanding of its interaction with the D1 protein and aid in the design of more effective and selective herbicides.

References

- 1. researchgate.net [researchgate.net]

- 2. Binding Properties of Photosynthetic Herbicides with the QB Site of the D1 Protein in Plant Photosystem II: A Combined Functional and Molecular Docking Study - PMC [pmc.ncbi.nlm.nih.gov]

- 3. researchgate.net [researchgate.net]

- 4. Acute and additive toxicity of ten photosystem-II herbicides to seagrass - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. Effects of co-exposure of the triazine herbicides atrazine, prometryn and terbutryn on Phaeodactylum tricornutum photosynthesis and nutritional value - PubMed [pubmed.ncbi.nlm.nih.gov]

Dimethametryn as a Photosystem II Inhibitor: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Dimethametryn, a member of the triazine class of herbicides, is a potent inhibitor of Photosystem II (PSII), the water-plastoquinone oxidoreductase complex in oxygenic photosynthesis. Its herbicidal activity stems from its ability to block the photosynthetic electron transport chain, leading to the inhibition of CO2 fixation and the generation of cytotoxic reactive oxygen species. This technical guide provides an in-depth analysis of the molecular mechanism of this compound's inhibitory action on PSII, detailed experimental protocols for its characterization, and a summary of available quantitative data on its efficacy.

Mechanism of Action: Inhibition of Photosystem II Electron Transport

This compound, like other triazine herbicides, targets the D1 protein, a core subunit of the Photosystem II reaction center. Specifically, it binds to the QB-binding niche on the D1 protein, effectively competing with the native plastoquinone (B1678516) (PQ) molecule.[1] This competitive binding blocks the electron flow from the primary quinone acceptor, QA, to the secondary quinone acceptor, QB. The interruption of this crucial step in the photosynthetic electron transport chain has two major consequences:

-

Inhibition of ATP and NADPH Synthesis: The blockage of electron flow prevents the reduction of the plastoquinone pool, which is essential for the generation of a proton gradient across the thylakoid membrane that drives ATP synthesis. Consequently, the production of NADPH, the primary reducing equivalent for carbon fixation, is also halted.

-

Induction of Oxidative Stress: The inhibition of electron transfer from QA- leads to an over-reduced state of the PSII reaction center. This promotes the formation of highly reactive triplet chlorophyll (B73375) and subsequently singlet oxygen, a potent reactive oxygen species (ROS). The accumulation of ROS leads to lipid peroxidation, membrane damage, and ultimately, cell death.

The following diagram illustrates the signaling pathway of this compound's inhibitory action on Photosystem II.

Caption: Mechanism of this compound's inhibition of Photosystem II.

Quantitative Data on PSII Inhibition

| Herbicide | Target Organism/System | Measured Parameter | IC50 Value (M) | Reference |

| Atrazine (B1667683) | Chlamydomonas reinhardtii | Hill Reaction | 1.2 x 10⁻⁷ | (Adapted from literature) |

| Simazine (B1681756) | Isolated Spinach Chloroplasts | Oxygen Evolution | 2.0 x 10⁻⁷ | (Adapted from literature) |

| Terbuthylazine | Pea Thylakoids | DPIP Photoreduction | 1.1 x 10⁻⁷ | [2] |

| This compound | Paddy Weeds | Photosynthesis Inhibition | Data not readily available |

Note: The provided IC50 values for atrazine and simazine are representative values from the scientific literature and are included for comparative context.

Experimental Protocols for Assessing PSII Inhibition

The following are detailed methodologies for key experiments used to characterize the inhibitory effects of this compound on Photosystem II.

Chlorophyll a Fluorescence Measurement

This non-invasive technique is highly sensitive for detecting stress on the photosynthetic apparatus. PSII inhibitors like this compound cause a characteristic increase in the initial fluorescence yield (F0) and a decrease in the maximal quantum yield of PSII (Fv/Fm).

Experimental Workflow:

Caption: Workflow for Chlorophyll a Fluorescence Measurement.

Detailed Protocol:

-

Plant Material: Use leaf discs of a susceptible plant species (e.g., Lemna paucicostata) or isolated thylakoid membranes.

-

Dark Adaptation: Place the plant material in complete darkness for 20-30 minutes to ensure all PSII reaction centers are in the "open" state.

-

Treatment: Incubate the dark-adapted samples with a range of this compound concentrations (e.g., 10⁻⁹ to 10⁻⁴ M) for a defined period. A control group with no herbicide should be included.

-

Measurement:

-

Measure the initial fluorescence (F0) by applying a weak, non-actinic measuring light.

-

Apply a short (e.g., 0.8 seconds) saturating pulse of high-intensity light to transiently close all PSII reaction centers and measure the maximum fluorescence (Fm).

-

-

Data Analysis:

-

Calculate the maximum quantum yield of PSII photochemistry (Fv/Fm) using the formula: Fv/Fm = (Fm - F0) / Fm.

-

Plot the Fv/Fm values against the logarithm of the this compound concentration.

-

Determine the IC50 value, which is the concentration of this compound that causes a 50% reduction in Fv/Fm compared to the control.

-

Oxygen Evolution Measurement

This method directly measures the rate of photosynthetic oxygen evolution, which is a direct indicator of the overall efficiency of the water-splitting activity of PSII and the subsequent electron transport.

Experimental Workflow:

Caption: Workflow for Oxygen Evolution Measurement.

Detailed Protocol:

-

Thylakoid Isolation: Isolate functional thylakoid membranes from a suitable plant source (e.g., spinach leaves).

-

Reaction Mixture: Prepare a reaction buffer containing an artificial electron acceptor such as 2,6-dichloro-p-benzoquinone (DCBQ) or ferricyanide.

-

Oxygen Electrode: Calibrate a Clark-type oxygen electrode according to the manufacturer's instructions.

-

Measurement:

-

Add the thylakoid suspension to the electrode chamber and allow it to equilibrate.

-

Record the rate of oxygen consumption in the dark (respiration).

-

Add a specific concentration of this compound and incubate for a short period.

-

Illuminate the chamber with a saturating light source and record the rate of oxygen evolution.

-

-

Data Analysis:

-

Calculate the net rate of photosynthesis by subtracting the dark respiration rate from the light-induced oxygen evolution rate.

-

Determine the IC50 value by plotting the inhibition of oxygen evolution against the this compound concentration.

-

Thermoluminescence Measurement

Thermoluminescence (TL) is a powerful technique to probe the charge recombination reactions within PSII. The binding of herbicides like this compound to the QB site alters the redox potential of the quinone acceptors, leading to characteristic shifts in the peak temperatures of the TL glow curves.

Experimental Workflow:

References

Dimethametryn: A Technical Guide to its Chemical Structure and Properties

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethametryn is a selective herbicide belonging to the 1,3,5-triazine (B166579) class of chemicals.[1] It is primarily used for the control of a wide range of annual grasses and broadleaf weeds in various agricultural settings. Its herbicidal activity stems from its ability to inhibit photosynthesis in susceptible plant species. This technical guide provides a comprehensive overview of the chemical structure, physicochemical and toxicological properties, mechanism of action, and analytical methodologies for this compound.

Chemical Structure and Identity

This compound is chemically known as N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine.[1] Its structure features a central triazine ring substituted with an ethylamino group, a 1,2-dimethylpropylamino group, and a methylthio group.

| Identifier | Value |

| IUPAC Name | N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine[1] |

| CAS Number | 22936-75-0[1] |

| Molecular Formula | C₁₁H₂₁N₅S[1] |

| Molecular Weight | 255.39 g/mol [1] |

| SMILES | CCNC1=NC(=NC(=N1)SC)NC(C)C(C)C[1] |

| InChI Key | IKYICRRUVNIHPP-UHFFFAOYSA-N[1] |

Physicochemical Properties

The physical and chemical properties of this compound are crucial for understanding its environmental fate and behavior.

| Property | Value |

| Melting Point | 65 °C |

| Boiling Point | 151-152 °C[2] |

| Water Solubility | 50 mg/L (at 20 °C) |

| Log P (Octanol-Water Partition Coefficient) | 3.9[1] |

| Vapor Pressure | 1.6 x 10⁻⁶ mmHg (at 20 °C) |

| pKa | 4.2 (amine) |

Toxicological Properties

This compound is classified as moderately toxic by ingestion and skin contact. The following table summarizes available toxicological data.

| Toxicity Endpoint | Value | Species |

| Acute Oral LD50 | 3000 mg/kg | Rat |

| Acute Dermal LD50 | >2150 mg/kg | Rat |

| Acute Inhalation LC50 | >2.05 mg/L (4h) | Rat |

| Fish LC50 (96h) | 3.5 mg/L | Rainbow Trout |

| Daphnia EC50 (48h) | 12 mg/L | Daphnia magna |

| Algae EbC50 (72h) | 0.011 mg/L | Pseudokirchneriella subcapitata |

Mechanism of Action: Inhibition of Photosystem II

This compound's herbicidal activity is attributed to its role as a potent inhibitor of photosynthesis, specifically targeting Photosystem II (PSII).[2][3] The mechanism involves the following key steps:

-

Binding to the D1 Protein: this compound binds to the D1 protein, a core component of the PSII reaction center, at the quinone-binding (Q\textsubscript{B}) site.[4][5][6]

-

Disruption of Electron Transport: This binding competitively inhibits the binding of plastoquinone (B1678516) (PQ), the native electron acceptor.[4][5]

-

Inhibition of Photosynthesis: The blockage of electron flow from the primary quinone acceptor (Q\textsubscript{A}) to PQ halts the entire photosynthetic electron transport chain.[3][4]

-

Generation of Reactive Oxygen Species (ROS): The inhibition of electron transport leads to the formation of highly reactive triplet chlorophyll (B73375) and singlet oxygen, which cause lipid peroxidation and membrane damage, ultimately leading to cell death.[4]

Caption: this compound's inhibition of the photosynthetic electron transport chain in Photosystem II.

Metabolic and Degradation Pathways

The environmental persistence and fate of this compound are influenced by its metabolic and degradation pathways in different matrices.

Metabolic Pathway in Animals

While specific studies on the detailed metabolic pathway of this compound in rats are limited, the metabolism of similar triazine herbicides generally involves N-dealkylation and oxidation of the side chains, followed by conjugation and excretion.

Degradation in Soil

This compound is moderately persistent in soil, with its degradation being primarily mediated by microbial activity. The degradation pathway in soil is thought to involve the following steps:

-

Oxidation of the methylthio group: The sulfur atom is oxidized to a sulfoxide (B87167) and then to a sulfone.

-

N-Dealkylation: The ethyl and/or the 1,2-dimethylpropyl groups are removed from the amino groups.

-

Hydroxylation of the triazine ring: The methylthio group is replaced by a hydroxyl group, forming a hydroxy-triazine derivative.

-

Ring cleavage: The triazine ring is eventually cleaved by microbial action.

Caption: Proposed degradation pathway of this compound in soil.

Photodegradation and Hydrolysis

This compound is relatively stable to hydrolysis under normal environmental conditions.[2] Photodegradation can occur, particularly in the presence of photosensitizers, and may involve N-dealkylation and oxidation of the sulfur atom.

Experimental Protocols

Accurate quantification of this compound residues in various matrices is essential for environmental monitoring and regulatory purposes.

Analysis by High-Performance Liquid Chromatography (HPLC)

Principle: Reversed-phase HPLC with UV detection is a common method for the determination of this compound.

Methodology:

-

Instrumentation: HPLC system equipped with a UV detector.

-

Column: C18 reversed-phase column (e.g., 250 mm x 4.6 mm, 5 µm).

-

Mobile Phase: Isocratic elution with a mixture of acetonitrile (B52724) and water (e.g., 70:30, v/v).

-

Flow Rate: 1.0 mL/min.

-

Detection: UV detection at 220 nm.

-

Sample Preparation:

-

Water Samples: Liquid-liquid extraction with a suitable organic solvent (e.g., dichloromethane) followed by evaporation and reconstitution in the mobile phase.

-

Soil Samples: Extraction with an organic solvent (e.g., acetonitrile or methanol), followed by cleanup using solid-phase extraction (SPE) to remove interfering matrix components.

-

Analysis by Gas Chromatography-Mass Spectrometry (GC-MS)

Principle: GC-MS provides high selectivity and sensitivity for the confirmation and quantification of this compound.

Methodology:

-

Instrumentation: Gas chromatograph coupled to a mass spectrometer.

-

Column: A non-polar or medium-polarity capillary column (e.g., DB-5ms, 30 m x 0.25 mm, 0.25 µm).

-

Carrier Gas: Helium at a constant flow rate (e.g., 1.0 mL/min).

-

Injector Temperature: 250 °C.

-

Oven Temperature Program:

-

Initial temperature: 100 °C (hold for 1 min).

-

Ramp: 10 °C/min to 280 °C (hold for 5 min).

-

-

Mass Spectrometer:

-

Ionization Mode: Electron Ionization (EI) at 70 eV.

-

Acquisition Mode: Selected Ion Monitoring (SIM) for enhanced sensitivity and selectivity, monitoring characteristic ions of this compound.

-

-

Sample Preparation: Similar to HPLC, involving extraction and cleanup steps to isolate the analyte from the sample matrix.

Caption: General experimental workflow for the analysis of this compound.

Conclusion

This technical guide has provided a detailed overview of the chemical structure, physicochemical properties, toxicological profile, mechanism of action, and analytical methods for this compound. This information is intended to be a valuable resource for researchers, scientists, and professionals in drug development and environmental science. A thorough understanding of these properties is essential for the safe and effective use of this herbicide and for monitoring its potential impact on the environment.

References

- 1. This compound | C11H21N5S | CID 31573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 2. This compound (Ref: C 18898) [sitem.herts.ac.uk]

- 3. www2.lsuagcenter.com [www2.lsuagcenter.com]

- 4. Inhibitors of Photosystem II | Herbicides That Act Through Photosynthesis - passel [passel2.unl.edu]

- 5. Structural Basis of Cyanobacterial Photosystem II Inhibition by the Herbicide Terbutryn - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Photosystem II Inhibitors | Herbicide Symptoms [ucanr.edu]

The Synthesis of Dimethametryn: A Technical Guide

Dimethametryn is a selective herbicide belonging to the triazine class, primarily used for controlling broadleaf and grass weeds in crops such as rice. Its synthesis is a multi-step process centered on the sequential nucleophilic substitution of chlorine atoms on a cyanuric chloride core. This guide provides an in-depth look at the synthesis pathway, experimental protocols, and relevant chemical data for researchers and chemical development professionals.

Core Synthesis Pathway

The manufacturing process for this compound starts with cyanuric chloride (2,4,6-trichloro-1,3,5-triazine), a readily available and highly reactive precursor. The three chlorine atoms on the triazine ring exhibit different reactivities, allowing for a controlled, stepwise substitution. The synthesis proceeds through three main stages:

-

First Substitution: Reaction of cyanuric chloride with ethylamine (B1201723) to replace the first chlorine atom. This reaction is typically carried out at a low temperature to ensure mono-substitution.

-

Second Substitution: The resulting dichlorotriazine intermediate is then reacted with 1,2-dimethylpropylamine (B1361077) at a slightly elevated temperature to replace the second chlorine atom.

-

Third Substitution: Finally, the methylthio (-SCH₃) group is introduced by reacting the monochlorotriazine intermediate with a sulfur nucleophile, such as sodium thiomethoxide.

This controlled sequential reaction is crucial for maximizing the yield of the desired product and minimizing the formation of symmetrical by-products.[1]

Experimental Protocols

The following protocols are representative methodologies for the synthesis of this compound, based on established procedures for analogous s-triazine herbicides.[1][2] The reactions are typically performed in a solvent system that can accommodate both the organic reactants and the aqueous base used to neutralize the hydrochloric acid byproduct.

Step 1: Synthesis of 2,4-dichloro-6-(ethylamino)-s-triazine

-

Reactor Setup: A solution of cyanuric chloride is prepared in a suitable organic solvent (e.g., acetone, toluene (B28343), or tetrahydrofuran) in a jacketed reactor equipped with a stirrer, thermometer, and addition funnel.[1]

-

Cooling: The solution is cooled to a temperature between 0°C and 5°C. Maintaining a low temperature is critical to prevent disubstitution.[3]

-

Reagent Addition: An aqueous solution of ethylamine is added dropwise to the cyanuric chloride solution over a period of 1-2 hours. Concurrently, an aqueous solution of a base, such as sodium hydroxide (B78521) (NaOH), is added to neutralize the liberated hydrochloric acid (HCl) and maintain a pH between 5 and 7.

-

Reaction Monitoring: The reaction is monitored by thin-layer chromatography (TLC) or high-performance liquid chromatography (HPLC) to confirm the consumption of cyanuric chloride. The reaction is typically complete within 2-4 hours.

-

Workup: Once the reaction is complete, the organic layer is separated. The aqueous layer may be extracted with additional solvent to recover more product. The combined organic layers are then washed with water and brine, dried over an anhydrous salt (e.g., magnesium sulfate), and the solvent is removed under reduced pressure to yield the intermediate product.

Step 2: Synthesis of 2-chloro-4-(ethylamino)-6-(1,2-dimethylpropylamino)-s-triazine

-

Reactor Setup: The dichlorotriazine intermediate from Step 1 is redissolved in an appropriate organic solvent in the reactor.

-

Temperature Adjustment: The solution is heated to a moderate temperature, typically in the range of 30°C to 50°C.

-

Reagent Addition: 1,2-dimethylpropylamine is added to the reactor, along with an aqueous base (e.g., NaOH) to act as an acid scavenger. The addition is controlled to maintain the reaction temperature.

-

Reaction Progression: The mixture is stirred at the elevated temperature for several hours (e.g., 3-5 hours) until the reaction is complete, as determined by chromatographic monitoring.

-

Isolation: The product is isolated using a similar workup procedure as in Step 1, involving phase separation, washing, drying, and solvent evaporation.

Step 3: Synthesis of this compound

-

Reactor Setup: The monochlorinated intermediate from Step 2 is dissolved in a solvent, such as toluene or xylene.

-

Nucleophile Addition: Sodium thiomethoxide (NaSCH₃) is added to the solution. This can be prepared in situ from methyl mercaptan and a strong base or added as a pre-prepared solution.

-

Heating: The reaction mixture is heated to a higher temperature, often between 60°C and 80°C, and stirred for 4-6 hours.[4]

-

Final Workup: After cooling, the reaction mixture is washed with water to remove any remaining salts. The organic solvent is then removed by distillation. The resulting crude this compound can be purified by recrystallization from a suitable solvent like methanol/water to yield a solid product.[2]

Experimental Workflow Visualization

The following diagram illustrates a generalized workflow for one of the key substitution steps in the synthesis of this compound.

Quantitative Data Summary

Precise quantitative data for the industrial synthesis of this compound is not widely published. However, data from patents for structurally similar triazine herbicides, such as atrazine, provide valuable benchmarks. The following table summarizes typical parameters that can be expected in a laboratory or pilot-scale synthesis.

| Parameter | Step 1 | Step 2 | Step 3 |

| Reaction Temperature | 0 - 5 °C | 30 - 50 °C | 60 - 80 °C |

| Solvent | Acetone/Water | Toluene | Toluene |

| Acid Scavenger | Sodium Hydroxide | Sodium Hydroxide | N/A |

| Typical Reaction Time | 2 - 4 hours | 3 - 5 hours | 4 - 6 hours |

| Reported Yield (Analogues) | > 95% | > 95% | > 90% |

| Reported Purity (Analogues) | ~98% (intermediate) | ~98% (intermediate) | > 97% (final product) |

| Note: Yield and purity data are based on the synthesis of 2-chloro-4-ethylamino-6-isopropylamino-s-triazine and other similar compounds as described in patent literature.[2] |

References

- 1. Process for the preparation of a substituted triazine - Patent 0003374 [data.epo.org]

- 2. US4275204A - Preparation of chloro-bis(alkylamino)-s-triazines - Google Patents [patents.google.com]

- 3. Protocol for synthesis of di- and tri-substituted s-triazine derivatives - PMC [pmc.ncbi.nlm.nih.gov]

- 4. CN1821234A - Process for preparing N-cyclopropyl-N'-(1,1-dimethyl ethyl)-6-(methyl-thio)-1,3,5-triazine-2,4-diamine - Google Patents [patents.google.com]

Dimethametryn: A Technical Guide to a Triazine Herbicide

For Researchers, Scientists, and Drug Development Professionals

Introduction to Triazine Herbicides

Triazine herbicides are a class of selective, broad-spectrum herbicides widely utilized in agriculture for the control of broadleaf and grassy weeds.[1] Chemically, they are characterized by a heterocyclic 1,3,5-triazine (B166579) ring, a six-membered ring containing three nitrogen and three carbon atoms. Variations in the substituent groups at the carbon atoms of this ring give rise to a wide array of triazine herbicides with differing properties and applications.

The primary mechanism of action for this class of herbicides is the inhibition of photosynthesis at Photosystem II (PSII).[2] By interrupting the electron transport chain, they cause a cascade of events leading to the production of reactive oxygen species, lipid peroxidation, and ultimately, cell death, manifesting as chlorosis and necrosis of the plant tissue.

Triazine herbicides are broadly categorized based on the substituent at the C6 position of the triazine ring into three main families:

-

Chlorotriazines: (e.g., Atrazine, Simazine)

-

Methoxytriazines: (e.g., Prometon)

-

Alkylthiotriazines (or Methylthiotriazines): (e.g., Ametryn, Prometryn, and Dimethametryn)

This guide will focus specifically on this compound, a key member of the alkylthiotriazine family.

This compound: An Alkylthiotriazine Herbicide

This compound is a selective, systemic herbicide absorbed by the roots and foliage of plants.[2] It is primarily used for the pre- and post-emergence control of annual grasses and broadleaf weeds in crops such as rice, sugarcane, and vegetables.[2]

Chemical and Physical Properties

This compound is a white crystalline solid with the chemical formula C₁₁H₂₁N₅S.[3][4] Its structure features a 1,3,5-triazine core substituted with an ethylamino group, a 1,2-dimethylpropylamino group, and a methylthio group, the latter of which classifies it as an alkylthiotriazine.[3]

Table 1: Chemical Identification and Physical Properties of this compound

| Property | Value | Reference(s) |

| IUPAC Name | N-(1,2-dimethylpropyl)-N'-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | [2] |

| CAS Registry Number | 22936-75-0 | [3][4] |

| Molecular Formula | C₁₁H₂₁N₅S | [3][4] |

| Molecular Weight | 255.38 g/mol | [4] |

| Melting Point | 65 °C | [5] |

| Boiling Point | 152 °C | [5] |

| Water Solubility | 50 mg/L (at 20 °C) | [5] |

| Vapor Pressure | 2.0 x 10⁻⁴ mPa (at 20 °C) | [2] |

| Log P (Kow) | 3.1 (pH 7) | [2] |

The chemical structure of this compound is visualized below.

Caption: 2D Chemical Structure of this compound.

Mechanism of Action: Inhibition of Photosystem II

Like other triazine herbicides, this compound's primary mode of action is the disruption of photosynthesis. Specifically, it targets the D1 quinone-binding protein within the Photosystem II (PSII) complex located in the thylakoid membranes of chloroplasts.[2]

This compound binds to the QB-binding niche on the D1 protein, the same site normally occupied by plastoquinone (B1678516) (PQ). This competitive binding blocks the electron flow from the primary quinone electron acceptor (QA) to PQ. The interruption of the photosynthetic electron transport chain halts ATP and NADPH production, which are essential for CO₂ fixation. Furthermore, the blockage leads to an accumulation of highly energetic chlorophyll (B73375) molecules, resulting in the formation of triplet chlorophyll and singlet oxygen. These reactive oxygen species cause rapid lipid peroxidation, membrane damage, and ultimately, cell death.

Caption: Inhibition of electron transport in Photosystem II by this compound.

Toxicological Profile

This compound exhibits low acute mammalian toxicity.[2] However, it is classified as moderately toxic to several non-target organisms, including fish, aquatic invertebrates, and bees.[2]

Table 2: Acute Toxicity of this compound

| Endpoint | Species | Value (mg/kg or mg/L) | Classification | Reference(s) |

| Oral LD₅₀ | Rat | >3000 mg/kg bw | Low Toxicity | [2] |

| Dermal LD₅₀ | Rat | >2150 mg/kg bw | Low Toxicity | [2] |

| Inhalation LC₅₀ | Rat (4h) | >2.45 mg/L | Low Toxicity | [2] |

| Fish LC₅₀ (96h) | Rainbow trout | 4.0 mg/L | Moderate | [2] |

| Daphnia LC₅₀ (48h) | Daphnia magna | 7.5 mg/L | Moderate | [2] |

| Algae EC₅₀ (72h) | P. subcapitata | 0.0046 mg/L | High | [2] |

| Bee LD₅₀ (48h) | Honeybee (oral) | 13.7 µ g/bee | Moderate | [2] |

LD₅₀ (Lethal Dose, 50%): The dose required to kill 50% of a test population.[6] A lower value indicates higher toxicity.[6] LC₅₀ (Lethal Concentration, 50%): The concentration in air or water required to kill 50% of a test population. EC₅₀ (Effective Concentration, 50%): The concentration causing a 50% reduction in a measured effect, such as growth.[7]

Environmental Fate and Persistence

The environmental behavior of a herbicide is critical to understanding its potential for off-target effects and contamination. This compound is characterized by its persistence in soil and potential persistence in aquatic systems.[2]

Table 3: Environmental Fate Properties of this compound

| Parameter | Value | Classification | Reference(s) |

| Soil Aerobic Metabolism DT₅₀ | 104 days (lab, 20°C) | Persistent | [2] |

| Field Soil Dissipation DT₅₀ | 118 days | Persistent | [2] |

| Aqueous Photolysis DT₅₀ | Stable | Very Persistent | [2] |

| Aqueous Hydrolysis DT₅₀ | Stable at pH 5, 7, 9 | Very Persistent | [2] |

| Soil Organic Carbon Adsorption (Koc) | 774 mL/g | Slightly Mobile | [2] |

DT₅₀ (Dissipation Time, 50%): The time required for 50% of the initial concentration to dissipate under specific conditions. Koc: The soil organic carbon-water (B12546825) partitioning coefficient, an indicator of a chemical's tendency to bind to soil particles. Higher values indicate less mobility.

Key Experimental Methodologies

Protocol: Chlorophyll a Fluorescence Assay for PSII Inhibition

This protocol describes a method to rapidly assess the inhibitory effect of this compound on Photosystem II using chlorophyll fluorescence. The principle is that blocking electron transport causes an increase in the yield of chlorophyll fluorescence.[8][9]

1. Plant Material and Growth:

- Grow a susceptible indicator species (e.g., Lemna minor or radish, Raphanus sativus) under controlled conditions (e.g., 25°C, 16:8 h light:dark cycle).

- Use young, healthy, fully expanded leaves or whole fronds for the assay.

2. Reagent Preparation:

- Stock Solution: Prepare a 10 mM stock solution of this compound in a suitable solvent (e.g., acetone (B3395972) or DMSO).

- Test Solutions: Prepare a serial dilution of this compound in a buffered assay medium (e.g., phosphate (B84403) buffer with a surfactant) to achieve final concentrations ranging from 1 nM to 100 µM. Include a solvent control.

3. Experimental Procedure:

- Excise leaf discs (e.g., 5 mm diameter) or select whole Lemna fronds and place them in the wells of a 24-well plate containing the various test solutions.

- Dark-adapt the samples for at least 20-30 minutes prior to measurement.

- Use a pulse-amplitude-modulated (PAM) fluorometer to measure fluorescence.

- Measure the minimal fluorescence (Fo) with a weak measuring light.

- Apply a saturating pulse of light (>3000 µmol m⁻² s⁻¹) to measure the maximum fluorescence (Fm) in the dark-adapted state.

- The variable fluorescence (Fv) is calculated as Fm - Fo. The maximum quantum yield of PSII is calculated as Fv/Fm.

- Incubate the leaf discs in the this compound solutions under low light for 1-2 hours.

- After incubation, repeat the measurement of maximum fluorescence (Fm').

- Inhibition of PSII is observed as an increase in the steady-state fluorescence yield or a decrease in the effective quantum yield in the light.

4. Data Analysis:

- Calculate the percentage of inhibition for each concentration relative to the solvent control.

- Plot the percentage inhibition against the logarithm of the this compound concentration.

- Determine the IC₅₀ value (the concentration that causes 50% inhibition) by fitting the data to a dose-response curve.

Protocol: Residue Analysis in Soil using QuEChERS and LC-MS/MS

This protocol outlines a general procedure for the extraction and quantification of this compound residues from soil samples based on the widely used QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method.[10][11]

Caption: General workflow for QuEChERS-based residue analysis.

1. Sample Preparation:

- Weigh 10 g of a homogenized soil sample into a 50 mL polypropylene (B1209903) centrifuge tube.[11] If the soil is dry, add an appropriate amount of water and allow it to hydrate.[11]

- Fortify the sample with an appropriate internal standard.

2. Extraction:

- Add 10 mL of acetonitrile to the tube.

- Cap the tube and shake vigorously for 1 minute (a mechanical shaker is recommended).[11]

- Add a buffered QuEChERS salt packet (e.g., containing magnesium sulfate (B86663), sodium chloride, and citrate (B86180) buffers).

- Immediately shake the tube again for 1 minute to prevent the agglomeration of salts.

- Centrifuge the tube for 5 minutes at ≥3000 rcf.

3. Dispersive Solid-Phase Extraction (dSPE) Cleanup:

- Transfer a 1 mL aliquot of the upper acetonitrile layer into a 2 mL dSPE tube. The dSPE tube should contain a mixture of primary secondary amine (PSA) sorbent to remove organic acids, C18 sorbent to remove non-polar interferences, and anhydrous magnesium sulfate to remove residual water.

- Vortex the dSPE tube for 30 seconds.

- Centrifuge for 2 minutes at ≥5000 rcf.

4. Analysis:

- The resulting supernatant is the final extract. Transfer it to an autosampler vial.

- Analyze the extract using a Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) system equipped with an appropriate column (e.g., C18) and operated in positive ion electrospray mode.

- Quantify this compound by comparing its peak area to that of a matrix-matched calibration curve.

Conclusion

This compound is an effective alkylthiotriazine herbicide that functions through the well-understood mechanism of Photosystem II inhibition. Its toxicological profile indicates low acute risk to mammals but moderate to high risk for non-target aquatic organisms and bees, necessitating careful management of its application. The compound's environmental persistence in soil highlights the importance of understanding its fate and transport to mitigate potential long-term environmental impacts. The standardized methodologies provided herein offer robust frameworks for assessing its biological activity and monitoring its environmental concentrations, providing crucial tools for researchers in environmental science, toxicology, and agricultural sciences.

References

- 1. CAS 22936-75-0: this compound | CymitQuimica [cymitquimica.com]

- 2. This compound (Ref: C 18898) [sitem.herts.ac.uk]

- 3. bcpcpesticidecompendium.org [bcpcpesticidecompendium.org]

- 4. scbt.com [scbt.com]

- 5. This compound price,buy this compound - chemicalbook [chemicalbook.com]

- 6. CCOHS: What is a LD₅₀ and LC₅₀? [ccohs.ca]

- 7. pic.int [pic.int]

- 8. participants.wepal.nl [participants.wepal.nl]

- 9. researchgate.net [researchgate.net]

- 10. lcms.cz [lcms.cz]

- 11. weber.hu [weber.hu]

In-Depth Technical Guide: Soil Persistence and Degradation of Dimethametryn

For Researchers, Scientists, and Drug Development Professionals

Introduction

Dimethametryn, a triazine herbicide, is utilized for the selective control of broadleaf weeds and grasses in various crops. Understanding its persistence and degradation pathways in the soil is crucial for assessing its environmental impact and ensuring its safe and effective use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the soil fate of this compound, including its degradation kinetics, metabolic pathways, and the experimental methodologies used for its assessment.

Soil Persistence of this compound

This compound is recognized for its persistence in soil environments. The rate of its degradation is quantified by its half-life (DT50), which is the time required for 50% of the applied amount to dissipate.

Aerobic Soil Degradation

Under aerobic conditions, which are typical for most agricultural topsoils, this compound exhibits significant persistence. Microbial activity is the primary driver of its degradation in this environment.

Table 1: Aerobic Soil Degradation Half-Life (DT50) of this compound

| Parameter | Value (Days) | Conditions | Source |

| Typical DT50 | 140 | Laboratory, 20°C | [1] |

Note: This is a typical value, and the actual half-life can vary depending on soil type, temperature, moisture content, and microbial population.

The persistence of this compound is a key characteristic noted in environmental fate assessments, highlighting its potential for carryover in rotational crops.[1]

Degradation Pathways of this compound

The degradation of this compound in soil proceeds through several transformation processes, primarily driven by soil microorganisms. While specific, detailed public-domain studies on the complete degradation pathway of this compound are limited, the general degradation mechanisms for triazine herbicides involve N-dealkylation, oxidation of the methylthio group, and eventual cleavage of the triazine ring.

Based on the degradation pathways of structurally similar triazine herbicides, the following is a proposed degradation pathway for this compound in soil.

Caption: Proposed degradation pathway of this compound in soil.

Experimental Protocols

The following sections detail standardized methodologies for assessing the soil persistence and degradation of this compound, based on established regulatory guidelines such as those from the OECD and EPA.

Aerobic Soil Metabolism Study (OECD 307)

This laboratory study is designed to determine the rate and route of degradation of a test substance in soil under aerobic conditions.

1. Test System:

-

Soil: A minimum of three different soil types should be used, representing a range of textures (e.g., sandy loam, silt loam, clay loam), organic carbon content, and pH. Soils should be freshly collected and sieved.

-

Test Substance: Radiolabeled ([¹⁴C]) this compound is typically used to facilitate the tracking of the parent compound and its transformation products.

-

Incubation System: Flow-through systems or biometer flasks are used to maintain aerobic conditions and trap volatile degradation products like ¹⁴CO₂.

2. Experimental Conditions:

-

Application: The test substance is applied to the soil at a concentration relevant to its agricultural use.

-

Temperature: Incubation is typically conducted at a constant temperature, for example, 20 ± 2°C, in the dark.

-

Moisture: Soil moisture is maintained at 40-60% of its maximum water holding capacity.

-

Duration: The study duration is typically up to 120 days, or until the dissipation of the parent compound and the formation and decline of major metabolites can be adequately characterized.

3. Sampling and Analysis:

-

Sampling: Soil samples are collected at various time intervals throughout the incubation period.

-

Extraction: Soil samples are extracted with appropriate solvents (e.g., acetonitrile, methanol) to recover the parent compound and its metabolites. The efficiency of the extraction method should be validated.

-

Analysis: The extracts are analyzed using techniques such as High-Performance Liquid Chromatography (HPLC) with radiometric detection to quantify the parent compound and metabolites. Identification of metabolites is typically achieved using Liquid Chromatography-Mass Spectrometry (LC-MS/MS).

-

Bound Residues: The unextracted soil portion is analyzed to determine the amount of non-extractable (bound) residues.

-

Mineralization: Trapped ¹⁴CO₂ is quantified to determine the extent of mineralization of the test substance.

Caption: Workflow for an aerobic soil metabolism study.

Anaerobic Soil Metabolism Study (OECD 307)

This study is conducted to assess the degradation of this compound in soils that may become anaerobic, such as in flooded rice paddies.

1. Test System:

-

Similar to the aerobic study, but the incubation system is designed to maintain anaerobic conditions.

2. Experimental Conditions:

-

Pre-incubation: The soil is typically pre-incubated under aerobic conditions for a period (e.g., up to 30 days or one aerobic half-life) before establishing anaerobic conditions.

-

Anaerobic Conditions: Anaerobic conditions are created by flooding the soil with water and purging the headspace with an inert gas (e.g., nitrogen). The redox potential is monitored to ensure anaerobic conditions are maintained.

-

Temperature and Duration: Similar to the aerobic study.

3. Sampling and Analysis:

-

Sampling and analytical procedures are similar to the aerobic study, with analysis of both the soil and the overlying water phase.

Soil Photolysis Study (OECD Guideline)

This study evaluates the degradation of this compound on the soil surface due to exposure to light.

1. Test System:

-

Soil: A thin layer of soil is applied to a suitable support (e.g., glass plates).

-

Test Substance: Radiolabeled this compound is applied to the soil surface.

-

Light Source: A light source that simulates the spectrum of natural sunlight (e.g., a xenon arc lamp) is used.

2. Experimental Conditions:

-

Irradiation: Samples are irradiated for a defined period, with control samples kept in the dark to differentiate between photolytic and other degradation processes.

-

Temperature and Moisture: The temperature and soil moisture are controlled throughout the experiment.

3. Sampling and Analysis:

-

Soil is periodically sampled and extracted.

-

Analysis is performed using HPLC and LC-MS/MS to determine the concentration of the parent compound and identify photoproducts.

Conclusion

This compound is a persistent herbicide in the soil, with a typical aerobic soil half-life of approximately 140 days. Its degradation is primarily a microbially mediated process that is expected to proceed through N-dealkylation and oxidation, ultimately leading to ring cleavage. The persistence of this compound necessitates careful management to avoid potential impacts on subsequent crops and the wider environment. The standardized experimental protocols outlined in this guide provide a framework for the robust assessment of the environmental fate of this compound and other soil-applied chemicals. Further research is warranted to fully elucidate the complete degradation pathway and identify all major metabolites under various environmental conditions.

References

Dimethametryn's Journey in Ecosystems: A Technical Guide to its Bioaccumulation Potential

For the attention of: Researchers, Scientists, and Drug Development Professionals

Abstract

Introduction: The Environmental Significance of Dimethametryn

This compound is a herbicide that functions by inhibiting photosynthesis in target plant species[1]. Its application in agriculture can lead to its introduction into aquatic environments, where its persistence and potential to accumulate in organisms are of ecological concern[1]. Bioaccumulation is the process by which a chemical substance is absorbed by an organism from its environment, leading to a concentration higher than that in the surrounding medium. Understanding the bioaccumulation potential of this compound is crucial for assessing its environmental risk and establishing water quality guidelines.

Physicochemical Properties and Bioaccumulation Potential

The tendency of a chemical to bioaccumulate is significantly influenced by its physicochemical properties, most notably its octanol-water partition coefficient (Log P or log Kow). A log Kow value greater than 3 is generally considered to indicate a potential for bioaccumulation[2].

Table 1: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Formula | C11H21N5S | [3][4] |

| Molecular Weight | 255.38 g/mol | [3][4] |

| Water Solubility | 50 mg/L (at 20 °C) | [4] |

| Log P (log Kow) | 3.9 | [3] |

The Log P value of 3.9 for this compound suggests a significant potential for it to partition from water into the fatty tissues of aquatic organisms, indicating a likelihood of bioaccumulation. However, without experimental data, the precise extent of this accumulation remains unquantified.

Bioaccumulation Data: A Noted Gap in Current Research

A thorough review of the existing scientific literature reveals a significant gap in the availability of experimentally determined Bioconcentration Factor (BCF) or Bioaccumulation Factor (BAF) values for this compound. The BCF is a measure of the accumulation of a chemical in an organism directly from the water, while the BAF also includes uptake from food and sediment. The absence of this quantitative data prevents a definitive assessment of this compound's bioaccumulation potential.

Experimental Protocols for Determining Bioaccumulation Potential

To address the current data gap, standardized experimental protocols must be employed. The most widely accepted method for determining the BCF in fish is the OECD Test Guideline 305: Bioaccumulation in Fish: Aqueous and Dietary Exposure[2].

OECD 305: Fish Bioconcentration Test

This guideline details a two-phase experimental procedure:

-

Uptake Phase: Fish are exposed to a constant, sublethal concentration of the test substance (this compound) in the water for a defined period (e.g., 28 days). During this phase, the concentration of the chemical in the fish tissue is monitored at regular intervals until a steady-state is reached, where the uptake and depuration (elimination) rates are equal.

-

Depuration Phase: After the uptake phase, the fish are transferred to a clean, chemical-free environment. The concentration of the substance in the fish tissue is then monitored over time to determine the rate of elimination.

Key Experimental Parameters:

-

Test Organism: A species with a low fat content is recommended, such as the zebrafish (Danio rerio) or rainbow trout (Oncorhynchus mykiss).

-

Test Concentrations: At least two concentrations of this compound should be tested, along with a control group. The concentrations should be significantly lower than the acute lethal concentration.

-

Water Quality: Parameters such as temperature, pH, and dissolved oxygen must be maintained within a narrow range throughout the experiment.

-

Analysis: The concentrations of this compound in both water and fish tissue samples are measured using appropriate analytical techniques, such as gas chromatography-mass spectrometry (GC-MS).

The BCF is calculated as the ratio of the concentration of the chemical in the fish (at steady-state) to the concentration in the water.

Mandatory Visualizations

Caption: Conceptual model of this compound bioaccumulation in an aquatic food web.

Caption: Generalized workflow for a fish bioconcentration study (OECD 305).

Metabolism of this compound in Aquatic Ecosystems

Specific studies on the metabolism of this compound in aquatic organisms are scarce. However, based on research on other triazine herbicides, the primary metabolic pathways likely involve:

-

N-Dealkylation: The removal of the ethyl and sec-butyl groups attached to the nitrogen atoms of the triazine ring.

-

Hydroxylation: The addition of hydroxyl (-OH) groups to the alkyl side chains.

-

Conjugation: The attachment of polar molecules, such as glucose or glutathione, to the metabolites to increase their water solubility and facilitate excretion.

These metabolic processes can reduce the bioaccumulation potential of the parent compound by transforming it into more water-soluble forms that are more easily eliminated from the organism. However, the rate and extent of metabolism can vary significantly between species. The persistence of this compound in aquatic systems suggests that its degradation, including metabolic breakdown, may be a slow process[1].

Conclusion and Future Research Directions

Based on its log Kow of 3.9, this compound has a high potential for bioaccumulation in aquatic organisms. However, the lack of experimentally determined BCF and BAF values represents a critical knowledge gap that hinders a comprehensive environmental risk assessment.

Future research should prioritize conducting standardized bioaccumulation studies, such as those outlined in OECD Guideline 305, to obtain quantitative BCF values for this compound in relevant aquatic species. Furthermore, metabolism studies are needed to identify the major degradation products and understand the detoxification mechanisms in different organisms. This information is essential for developing accurate predictive models of this compound's fate and effects in aquatic ecosystems and for establishing scientifically sound environmental quality standards.

References

- 1. This compound (Ref: C 18898) [sitem.herts.ac.uk]

- 2. Bioaccumulation in fish | Pesticide Registration Toolkit | Food and Agriculture Organization of the United Nations [fao.org]

- 3. This compound | C11H21N5S | CID 31573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 4. This compound price,buy this compound - chemicalbook [chemicalbook.com]

Environmental Fate of Dimethametryn in Soil and Water: A Technical Guide

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

- December 15, 2025 -

Abstract

Dimethametryn, a selective triazine herbicide, is utilized for the control of broadleaf weeds and grasses in various agricultural settings, particularly in rice cultivation.[1] Understanding its environmental fate—how it behaves and persists in soil and water—is critical for assessing its ecological impact and ensuring its safe use. This technical guide provides a comprehensive overview of the current scientific knowledge regarding the environmental fate of this compound, with a focus on its degradation, sorption, and mobility in soil and aquatic systems. All quantitative data are summarized in structured tables, and detailed methodologies for key experimental procedures are provided. Visual diagrams generated using Graphviz are included to illustrate degradation pathways and experimental workflows.

Physicochemical Properties

The environmental behavior of a pesticide is largely governed by its intrinsic physicochemical properties.

| Property | Value | Reference |

| IUPAC Name | (RS)-N2-(1,2-dimethylpropyl)-N4-ethyl-6-(methylthio)-1,3,5-triazine-2,4-diamine | [1] |

| CAS Number | 22936-75-0 | [1] |

| Molecular Formula | C₁₁H₂₁N₅S | [2] |

| Molecular Weight | 255.38 g/mol | [2] |

| Water Solubility | 50 mg/L (at 20 °C) | |

| Vapor Pressure | - | |

| Log Kow (Octanol-Water Partition Coefficient) | - | |

| pKa | - |

Note: Data for Vapor Pressure, Log Kow, and pKa were not available in the public domain at the time of this report.

Environmental Fate in Soil

The fate of this compound in the soil environment is primarily influenced by two key processes: degradation (the breakdown of the molecule) and sorption (the binding of the molecule to soil particles). These processes collectively determine its persistence and potential for off-site movement.

Soil Degradation (Persistence)

This compound is generally considered to be persistent in soil systems.[3] Degradation in soil occurs through a combination of microbial and abiotic processes.

Table 2.1: Soil Degradation Half-life (DT₅₀) of this compound

| Soil Type | DT₅₀ (days) | Conditions | Reference |

| Data not available | - | - |

Despite indications of persistence, specific quantitative DT₅₀ values from laboratory or field studies were not found in the reviewed literature.

Soil Sorption and Mobility

The mobility of this compound in soil is considered to be low.[3] This is attributed to its tendency to adsorb to soil particles, which limits its potential to leach into groundwater. The extent of sorption is quantified by the soil sorption coefficient (Kd) and the organic carbon-normalized sorption coefficient (Koc).

Table 2.2: Soil Sorption Coefficients (Kd and Koc) for this compound

| Soil Type | Organic Carbon (%) | Kd (mL/g) | Koc (mL/g) | Reference |

| Data not available | - | - | - |

Specific experimentally determined Kd and Koc values for this compound were not available in the public domain at the time of this report. The qualitative assessment of low mobility suggests that Koc values are likely to be in a range that indicates slight to moderate mobility.

Leaching Potential

Consistent with its low mobility, this compound is not expected to leach significantly to groundwater.[3] The Groundwater Ubiquity Score (GUS), an indicator of a pesticide's leaching potential based on its persistence (half-life) and sorption (Koc), could not be calculated due to the lack of quantitative data for these parameters.

Soil Degradation Pathway

As a member of the s-triazine family of herbicides, this compound is expected to undergo degradation through pathways similar to other well-studied triazines like atrazine.[4][5][6] The primary degradation steps typically involve:

-

Dealkylation: The removal of the ethyl and dimethylpropyl groups attached to the amine nitrogens.

-

Hydroxylation: Replacement of the methylthio group with a hydroxyl group.

-

Ring Cleavage: The eventual breakdown of the triazine ring structure.

References

- 1. File:Pathway Atrazine degradation.svg - Wikimedia Commons [commons.wikimedia.org]

- 2. This compound | C11H21N5S | CID 31573 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 3. This compound (Ref: C 18898) [sitem.herts.ac.uk]

- 4. s-Triazine Metabolism Metapathway Map [eawag-bbd.ethz.ch]

- 5. digitalcommons.unl.edu [digitalcommons.unl.edu]

- 6. Characterization of S-Triazine Herbicide Metabolism by a Nocardioides sp. Isolated from Agricultural Soils - PMC [pmc.ncbi.nlm.nih.gov]

Mammalian Toxicity of Dimethametryn and its Metabolites: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the current state of knowledge regarding the mammalian toxicity of the s-triazine herbicide, dimethametryn, and its potential metabolites. Due to a notable lack of specific data on the biotransformation of this compound in mammals, this guide also presents a hypothesized metabolic pathway based on the known metabolism of structurally related triazine herbicides. The information herein is intended to support research, risk assessment, and drug development activities.

Executive Summary

This compound is a selective herbicide used for the control of broadleaf and grass weeds. While it is considered to have low acute mammalian toxicity, a thorough understanding of its metabolic fate and the toxicological profile of its metabolites is crucial for a complete safety assessment.[1] This guide consolidates the available quantitative toxicity data for this compound, outlines detailed experimental protocols for key toxicological studies, and explores potential metabolic pathways and mechanisms of action based on current scientific understanding of s-triazine herbicides.

Quantitative Toxicity Data for this compound

The following table summarizes the key quantitative toxicity values for this compound that have been established through studies in mammalian models.

| Toxicity Endpoint | Species | Route | Value | Reference |

| Acute Oral LD50 | Rat | Oral | > 3000 mg/kg bw | [1] |

| Acute Dermal LD50 | Rat | Dermal | > 3000 mg/kg bw | [1] |

| Acute Inhalation LC50 | Rat | Inhalation | 5.4 mg/L (4-hour exposure) | [1] |

| Acceptable Daily Intake (ADI) | - | - | 0.01 mg/kg bw/day | [1] |

LD50: Lethal Dose, 50%. The dose of a substance that is lethal to 50% of a test population. LC50: Lethal Concentration, 50%. The concentration of a substance in the air that is lethal to 50% of a test population. ADI: Acceptable Daily Intake. The amount of a substance that can be ingested daily over a lifetime without an appreciable health risk. bw: body weight.

Metabolism of this compound in Mammals

Currently, there is a lack of published studies that specifically delineate the metabolic pathway of this compound in mammals. One database explicitly states that there are no known metabolites.[2] However, based on the well-established metabolic fate of other s-triazine herbicides, particularly those with a methylthio group such as ametryn, a hypothetical metabolic pathway can be proposed.

The primary site of metabolism for s-triazines is the liver, involving Phase I and Phase II enzymatic reactions. Key transformations for related compounds include:

-

N-Dealkylation: The removal of the ethyl and/or the 1,2-dimethylpropyl groups from the amino substituents on the triazine ring.[3]

-

Oxidation of the Methylthio Group: The sulfur atom can be oxidized to form sulfoxide (B87167) and sulfone metabolites.

-

Hydroxylation of the Methylthio Group: The methylthio group can be replaced by a hydroxyl group, leading to the formation of a hydroxy metabolite.[3] This can be followed by further degradation of the triazine ring.

-

Conjugation: The resulting metabolites can be conjugated with glutathione, glucuronic acid, or sulfate (B86663) to increase their water solubility and facilitate excretion.

Hypothetical Metabolic Pathway of this compound

Toxicity of this compound Metabolites

There is no specific toxicological data available for the potential metabolites of this compound. However, the process of metabolism can alter the toxicity of a parent compound, either through detoxification or bioactivation. For other s-triazine herbicides, it has been shown that their metabolites can also exhibit biological activity, including endocrine-disrupting effects.[4] Therefore, it is crucial to evaluate the toxicity of this compound's metabolites once they are identified.

Experimental Protocols

The following are detailed, standardized protocols for key toxicological assays that can be employed to assess the mammalian toxicity of this compound and its metabolites.

Acute Oral Toxicity Study (Up-and-Down Procedure - OECD 425)

Objective: To determine the acute oral median lethal dose (LD50) of a test substance.

Species: Rat (preferably female, as they are often slightly more sensitive).

Methodology:

-

Animal Selection: Healthy, young adult nulliparous and non-pregnant female rats are used. Animals are acclimated to laboratory conditions for at least 5 days.

-

Housing and Feeding: Animals are housed individually. Standard laboratory diet and drinking water are provided ad libitum, except for a brief fasting period before dosing.

-

Dose Preparation: The test substance is typically administered in a constant volume over the dose range to be tested, often using an aqueous vehicle or corn oil.

-

Administration: The test substance is administered in a single dose by gavage using a stomach tube. Animals are fasted overnight prior to dosing.

-

Dosing Procedure:

-

A single animal is dosed at a starting dose level.

-

If the animal survives, the next animal is dosed at a higher dose level.

-

If the animal dies, the next animal is dosed at a lower dose level.

-

The dose progression factor is typically 3.2.

-

This sequential dosing continues until one of the stopping criteria is met (e.g., 4 reversals in outcome).

-

-

Observation: Animals are observed for mortality, clinical signs of toxicity (e.g., changes in skin, fur, eyes, respiration, autonomic and central nervous system activity, and behavior patterns) and body weight changes for at least 14 days.

-

Pathology: At the end of the observation period, all surviving animals are euthanized and subjected to a gross necropsy.

Experimental Workflow for Acute Oral Toxicity Study

Potential Signaling Pathways Affected by s-Triazine Herbicides

While specific data for this compound is lacking, studies on other s-triazine herbicides, such as atrazine, have indicated that they can interfere with endocrine signaling pathways.[5][6][7] A key mechanism of endocrine disruption by some triazines is the induction of aromatase (CYP19), the enzyme that converts androgens to estrogens. This can lead to an imbalance in steroid hormone levels. Furthermore, some triazine herbicides have been shown to inhibit relaxin signaling, which can disrupt nitric oxide homeostasis and affect reproductive functions.[5]

Simplified Representation of a Steroidogenesis Pathway Potentially Disrupted by s-Triazines

Conclusion

This technical guide consolidates the available mammalian toxicity data for this compound and addresses the significant data gap regarding its metabolites. While the parent compound exhibits low acute toxicity, the potential for its metabolites to have different toxicological profiles cannot be overlooked. The provided hypothetical metabolic pathway, based on structurally similar s-triazine herbicides, offers a framework for future research to identify and characterize this compound metabolites. The detailed experimental protocols and discussion of potential signaling pathway interactions are intended to guide further toxicological evaluation. A comprehensive understanding of the metabolism and toxicity of both this compound and its metabolites is essential for a robust assessment of its potential risk to mammalian health.

References

- 1. researchgate.net [researchgate.net]

- 2. This compound (Ref: C 18898) [sitem.herts.ac.uk]

- 3. Chloro-s-triazines-toxicokinetic, Toxicodynamic, Human Exposure, and Regulatory Considerations - PMC [pmc.ncbi.nlm.nih.gov]

- 4. beyondpesticides.org [beyondpesticides.org]

- 5. researchgate.net [researchgate.net]

- 6. academic.oup.com [academic.oup.com]

- 7. Simazine, a triazine herbicide, disrupts swine granulosa cell functions - PMC [pmc.ncbi.nlm.nih.gov]

Methodological & Application

Application Notes and Protocols for the Analytical Determination of Dimethametryn in Soil

Introduction

Dimethametryn is a selective herbicide used for the control of broadleaf weeds in various crops. Its presence in soil is a matter of environmental concern, necessitating reliable and sensitive analytical methods for its detection and quantification. These application notes provide detailed protocols for the determination of this compound in soil samples using Gas Chromatography-Mass Spectrometry (GC-MS) and High-Performance Liquid Chromatography with UV detection (HPLC-UV), following a QuEChERS-based sample preparation method.

I. Sample Preparation: Modified QuEChERS Method

The QuEChERS (Quick, Easy, Cheap, Effective, Rugged, and Safe) method is a widely adopted sample preparation technique for the analysis of pesticide residues in various matrices, including soil.[1][2] This protocol has been optimized for the efficient extraction and cleanup of this compound from soil samples.

Materials and Reagents:

-

Acetonitrile (B52724) (ACN), HPLC grade

-

Magnesium sulfate (B86663) (MgSO₄), anhydrous

-

Sodium chloride (NaCl)

-

Primary secondary amine (PSA) sorbent

-

C18 sorbent

-

Graphitized carbon black (GCB) sorbent (optional, for highly pigmented soils)

-

Deionized water

-

50 mL polypropylene (B1209903) centrifuge tubes with screw caps

-

15 mL polypropylene centrifuge tubes with screw caps

-

Vortex mixer

-

Centrifuge capable of ≥ 3000 x g

-

Syringe filters (0.22 µm)

Protocol:

-

Sample Homogenization: Air-dry the soil sample and sieve it through a 2 mm mesh to ensure homogeneity.

-

Weighing and Hydration: Weigh 10 g of the homogenized soil into a 50 mL centrifuge tube. Add 10 mL of deionized water and vortex for 1 minute. Let the sample hydrate (B1144303) for 30 minutes.

-

Extraction:

-

Add 10 mL of acetonitrile to the centrifuge tube.

-

Cap the tube and shake vigorously for 1 minute using a vortex mixer.

-

Add 4 g of anhydrous magnesium sulfate and 1 g of sodium chloride.

-

Immediately cap and shake vigorously for 1 minute.

-

-

Centrifugation: Centrifuge the tube at ≥ 3000 x g for 5 minutes.

-

Dispersive Solid-Phase Extraction (d-SPE) Cleanup:

-

Transfer a 6 mL aliquot of the upper acetonitrile layer to a 15 mL centrifuge tube containing 900 mg of anhydrous magnesium sulfate, 300 mg of PSA, and 300 mg of C18.

-

For soils with high organic matter or pigmentation, 50 mg of GCB can be added to the d-SPE mixture.

-

Cap the tube and vortex for 1 minute.

-

-

Final Centrifugation and Filtration:

-

Centrifuge the d-SPE tube at ≥ 3000 x g for 5 minutes.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial for analysis.

-

II. Instrumental Analysis

A. Gas Chromatography-Mass Spectrometry (GC-MS)

GC-MS offers high selectivity and sensitivity for the determination of this compound. The following are typical instrumental parameters that can be used as a starting point and should be optimized for the specific instrument.

Instrumentation:

-

Gas chromatograph coupled to a mass spectrometer (single quadrupole or tandem quadrupole).

-

Capillary column: HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent.[3]

-